Thiodi-glycolic acid
Description
Thiodiglycolic acid (CAS 123-93-3) is a sulfur-containing organic compound with the molecular formula C₄H₆O₄S and a molecular weight of 150.15 g/mol . Structurally, it consists of two glycolic acid moieties connected via a thioether (-S-) linkage. This compound is primarily utilized in laboratory research for synthesizing specialty chemicals, polymers, or coordination complexes, and it is explicitly advised against for drug or household applications .
Key properties include:
Properties
IUPAC Name |
2-[carboxy(hydroxy)methyl]sulfanyl-2-hydroxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6S/c5-1(6)3(9)11-4(10)2(7)8/h3-4,9-10H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKDCVYTLFTCSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(O)SC(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Synthesis via Sodium Sulfide and Sodium Chloroacetate
The conventional method for synthesizing TDGA involves the reaction of sodium sulfide () with sodium chloroacetate (), followed by acidification. This process, described in historical literature and modern patents, proceeds via nucleophilic substitution, where sulfide ions displace chloride from chloroacetate . The reaction mechanism can be summarized as:
Subsequent acidification with a mineral acid such as sulfuric acid liberates TDGA:
This method, while straightforward, requires careful control of stoichiometry to avoid polysulfide by-products. Industrial implementations often employ aqueous media at moderate temperatures (50–80°C) to optimize yield . Despite its historical prevalence, the reliance on chloroacetic acid derivatives raises concerns about halogenated waste, prompting exploration of alternative routes.
Catalytic Synthesis Using Hydrogen Bromide and Hydrogen Sulfide
A patented innovation circumvents halogenated precursors by utilizing bromoacetic acid (), diglycolic acid (), or glycolic acid () in the presence of hydrogen sulfide () and aqueous hydrogen bromide () . This catalytic method operates under elevated temperatures (90–220°C) and pressures (0.1–100 atm), with serving as both a catalyst and reactant.
For instance, reacting glycolic acid with in -laden aqueous medium yields TDGA via thiolation:
Experimental data from continuous reactor trials demonstrate yields exceeding 85% under optimized conditions (120–160°C, 10–40 atm) . The choice of starting material influences by-product formation; bromoacetic acid minimizes side reactions compared to glycolic acid. Notably, ’s role is critical—replacement with or drastically reduces efficiency, underscoring the specificity of bromide ions in facilitating sulfur incorporation .
By-Product Formation in Thioglycolic Acid Production
Thiodiglycolic acid frequently arises as a by-product during the synthesis of thioglycolic acid (), a process involving monochloroacetic acid () and dichloroacetic acid () with sodium hydrosulfide () under high pressure . The reaction, conducted at 25–80°C and 250–500 psig, primarily produces , but competing dimerization yields :
Data from tubular reactor experiments reveal that constitutes 4.5–8.6% of products depending on temperature and residence time (Table 1) .
Table 1: Effect of Temperature on TDGA Yield in TGA Synthesis
| Temperature (°C) | TGA Yield (%) | TDGA Yield (%) |
|---|---|---|
| 25 | 91.4 | 4.5 |
| 50 | 87.3 | 6.3 |
| 80 | 90.3 | 8.6 |
Notably, can be recycled into the reactor to enhance overall process efficiency, though this requires costly separation steps .
Comparative Analysis of Preparation Methods
The three principal methods for synthesis vary in efficiency, scalability, and environmental impact (Table 2).
Table 2: Comparative Overview of TDGA Synthesis Routes
| Method | Starting Materials | Conditions | Yield (%) | By-Products |
|---|---|---|---|---|
| Sodium Sulfide Route | 50–80°C, aqueous | 70–85 | Polysulfides | |
| Catalysis | , | 120–160°C, 10–40 atm | 85–90 | Minimal |
| TGA By-Product Route | 25–80°C, 250–500 psig | 4.5–8.6 |
The catalytic -mediated method offers superior yields and fewer by-products, making it preferable for dedicated production. Conversely, the by-product route is economically viable only in facilities already manufacturing , where recovery supplements revenue.
Industrial Applications and Process Implications
Thiodiglycolic acid’s utility in cosmetics (e.g., hair-waving formulations) and depilatories (e.g., calcium thioglycolate) drives demand for cost-effective synthesis . The catalytic method’s high yield and low waste align with green chemistry principles, though corrosion necessitates specialized reactor materials. Meanwhile, integrating recovery into production mitigates waste disposal costs, enhancing process sustainability .
Chemical Reactions Analysis
Types of Reactions: Thiodi-glycolic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dithis compound.
Reduction: The thiol group in this compound can be reduced to form corresponding thioethers.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols to form esters of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Catalysts: Mineral acids or toluenesulfonic acids for esterification reactions.
Major Products:
Dithis compound: Formed through oxidation.
Thioethers: Formed through reduction.
Esters: Formed through esterification with alcohols.
Scientific Research Applications
Medical Applications
1.1 Diagnostic Significance
Thiodi-glycolic acid has been identified as a potential biomarker for metabolic disorders. A study indicated that measuring TDGA levels in urine can help characterize metabolic imbalances associated with methionine synthesis, particularly in conditions such as hyperhomocystinuria. In patients receiving treatments involving vitamin B12, TDGA excretion was notably increased, suggesting its utility in monitoring treatment efficacy .
1.2 Chemotherapy Monitoring
In oncology, TDGA has been studied as a metabolite excreted by patients undergoing chemotherapy with ifosfamide. Research involving patients with advanced soft-tissue sarcoma demonstrated that TDGA levels could reflect the pharmacokinetics of the drug and potentially guide therapeutic decisions .
Cosmetic Applications
2.1 Skin Treatments
TDGA is utilized in dermatological formulations for its skin-lightening properties. Clinical studies have shown that thioglycolic acid, a related compound, effectively treats periorbicular hyperchromia through serial chemical peels, suggesting similar potential for TDGA . The ability to chelate iron makes it effective in treating conditions like hemosiderotic hyperchromias, where it helps reduce pigmentation by removing excess iron deposits from the skin .
Chemical Applications
3.1 Sulfoxidation Reactions
TDGA has been employed in chemical reactions as a substrate for sulfoxidation processes. A study demonstrated the oxidation of TDGA using iron(III)-salen chloride as an oxidizing agent, highlighting its role in synthetic organic chemistry and potential applications in developing new compounds .
3.2 Hair Treatment Formulations
In cosmetic chemistry, TDGA is used as a reducing agent in permanent waving treatments for hair. Research indicates that TDGA effectively reduces disulfide bonds in keratin, facilitating the restructuring of hair fibers during perming processes . This application underscores its significance in the beauty industry.
Table 1: Summary of Medical Applications of this compound
| Application Area | Description | Study Reference |
|---|---|---|
| Diagnostic Biomarker | Urinary excretion monitoring for metabolic disorders | |
| Chemotherapy Monitoring | Excretion levels during ifosfamide treatment |
Table 2: Cosmetic Applications of this compound
Mechanism of Action
Thiodi-glycolic acid exerts its effects primarily through its thiol and carboxylic acid functional groups. The thiol group can form stable complexes with metal ions, which is useful in various analytical applications. Additionally, the carboxylic acid group can participate in esterification and other substitution reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Structural and Chemical Properties
**Assumed structure based on nomenclature and usage.
Stability and Handling
- Thiodiglycolic Acid : Air-stable but hygroscopic; store in cool, dry conditions .
- Thioglycolic Acid : Air-sensitive (oxidizes to disulfides); requires inert-atmosphere storage .
- Dithiodiglycolic Acid : Stable under reducing conditions; incompatible with strong oxidizers .
Research Findings and Industrial Relevance
- Thioglycolic Acid dominates industrial applications due to its versatility in cosmetics and pharmaceuticals, but its high toxicity necessitates stringent safety protocols .
- Thiodiglycolic Acid remains a niche compound, with research focused on its coordination chemistry rather than commercial scalability .
- Dithiodiglycolic Acid serves critical roles in analytical biochemistry, particularly in disulfide bond reduction, but lacks widespread industrial adoption .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Thiodi-glycolic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves reacting thioglycolic acid with acetic anhydride under controlled conditions. Key steps include maintaining a temperature of 60–80°C and using inert gas purging to minimize oxidation. Post-reaction, purification via recrystallization (e.g., using ethanol/water mixtures) and characterization via NMR (¹H/¹³C) and HPLC are critical to confirm purity (>98%) . Adjust stoichiometry based on desired yield, as excess acetic anhydride may lead byproducts.
Q. Which spectroscopic methods are most effective for characterizing this compound purity and structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is primary for structural confirmation, with ¹H NMR peaks at δ 3.8–4.2 ppm (thioether protons) and δ 12.5 ppm (carboxylic acid protons). Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., S-H stretch at ~2550 cm⁻¹, C=O at 1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm quantifies purity. Cross-validate results with mass spectrometry (MS) for molecular ion confirmation .
Q. What safety precautions are essential when handling this compound in experimental setups?
- Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and goggles due to its corrosive nature (pH < 3 in aqueous solutions). Store in airtight containers at 2–8°C to prevent degradation. In case of skin contact, rinse immediately with water for 15 minutes and consult safety data sheets (SDS) for emergency protocols .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve this compound yield in solvent-free systems?
- Methodological Answer : Employ Design of Experiments (DoE) to evaluate factors like temperature, catalyst type (e.g., p-toluenesulfonic acid), and reaction time. Kinetic studies using in-situ FTIR or Raman spectroscopy can monitor intermediate formation. For solvent-free systems, microwave-assisted synthesis may enhance reaction rates while reducing energy input. Compare yields with traditional methods and validate via ANOVA to identify significant variables .
Q. What strategies resolve contradictions in reported toxicity data of this compound across different studies?
- Methodological Answer : Conduct meta-analyses of existing data (e.g., RTECS entries, in vitro assays) to identify confounding variables, such as differences in cell lines (e.g., HepG2 vs. CHO-K1) or exposure durations. Perform dose-response studies using standardized OECD guidelines. Use computational toxicology tools (e.g., QSAR models) to predict bioactivity and cross-reference with experimental LC50/EC50 values .
Q. What computational approaches model this compound’s interactions in biological systems?
- Methodological Answer : Molecular dynamics (MD) simulations can explore its binding affinity with enzymes like glyoxalase I. Density Functional Theory (DFT) calculations predict electronic properties and reactive sites for nucleophilic attack. Pair these with in vitro assays (e.g., enzyme inhibition studies) to validate computational predictions. Use software like GROMACS or Gaussian for simulations .
Q. How do pH and ionic strength affect this compound’s stability in aqueous solutions?
- Methodological Answer : Perform stability studies under varying pH (2–10) and ionic strengths (0.1–1.0 M NaCl). Use UV-Vis spectroscopy to track absorbance changes at λ_max = 260 nm. Analyze degradation products via LC-MS and propose degradation pathways (e.g., hydrolysis or oxidation). Statistical modeling (e.g., multivariate regression) quantifies parameter interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
